molecular formula C16H18N4O B5527244 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine

5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine

Cat. No. B5527244
M. Wt: 282.34 g/mol
InChI Key: XNQIKZCZAZOEHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes combining different chemical moieties to achieve the desired molecular framework. For instance, Shawish et al. (2021) reported the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. Their method involves the use of X-ray crystallography combined with Hirshfeld and DFT calculations for molecular structure investigations, demonstrating a complex synthesis approach that could be relevant to the synthesis of 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine (Shawish et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine is often analyzed using techniques such as X-ray crystallography and DFT calculations. These analyses provide insights into the intermolecular interactions that control molecular packing, as well as electronic properties crucial for understanding the compound's reactivity and potential applications (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with structures similar to 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine often showcase a variety of interactions, such as H...H, N...H, and H...C contacts, which are significant for understanding their chemical behavior and potential reactivity in various conditions (Shawish et al., 2021).

Physical Properties Analysis

The physical properties of related compounds can be influenced by their molecular structure, as seen in differences in dipole moments and NMR chemical shifts. These properties are essential for predicting solubility, stability, and other physical characteristics that affect the compound's applicability in different research and industrial settings (Shawish et al., 2021).

Scientific Research Applications

Synthesis and Molecular Structure

A study by (Shawish et al., 2021) highlights the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research provides a comprehensive analysis of the molecular structure, utilizing X-ray crystallography along with Hirshfeld and DFT calculations. The intermolecular interactions and electronic properties of these compounds were meticulously investigated, revealing insights into their molecular packing and potential functionalities.

Biological Screening and Pharmacokinetics

The work of (Wang et al., 2011) explores virtual screening targeting the urokinase receptor (uPAR), leading to the discovery of compounds with promising activities against breast tumor metastasis. This study demonstrates the synthesis, pharmacokinetic characterization, and the observed effects on tumor volumes and metastasis, offering valuable data on the biological applications of related compounds.

Genotoxicity Studies

(Kalgutkar et al., 2007) examined the genotoxicity potential of a structurally related compound, providing a detailed analysis of its metabolic activation and interactions with DNA. This research is crucial for understanding the safety profile and therapeutic potential of compounds within this chemical class.

Fluorescent Properties and Material Science

Research by (Palion-Gazda et al., 2019) delves into the optical properties of terpyridine, thiazolylpyridine, and pyrazinylpyridine derivatives, emphasizing the influence of electron-donating amino groups on their fluorescent behavior. This study illuminates the potential use of these compounds in developing materials with specific optical characteristics.

Anticancer Activities

A study by (Chavva et al., 2013) on the synthesis and biological evaluation of novel compounds for potential anticancer activities showcases the therapeutic research applications. These findings contribute to the ongoing search for effective anticancer agents, highlighting the compound's role in medicinal chemistry.

properties

IUPAC Name

[3-(5-aminopyrazin-2-yl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-15-11-18-14(10-19-15)12-5-4-6-13(9-12)16(21)20-7-2-1-3-8-20/h4-6,9-11H,1-3,7-8H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQIKZCZAZOEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine

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